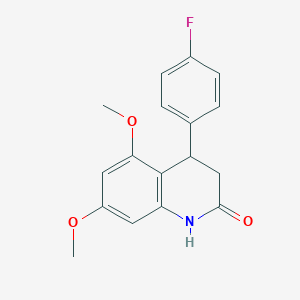![molecular formula C12H6N2O2S2 B5526170 2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)
2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole
Overview
Description
Synthesis Analysis
The synthesis of derivatives of the structural family to which our compound belongs has been explored in the context of creating conjugated polymers for applications in photovoltaics. For example, new polymers based on di(2-furyl)thiazolo[5,4-d]thiazole and benzo[1,2-b:4,5-b′]dithiophene repeating units have been synthesized and tested as donors in polymer solar cell devices, highlighting the versatility of this structural motif in electronic applications (Hu et al., 2013).
Molecular Structure Analysis
Thiazolo[5,4-d]thiazoles, including structures similar to our compound of interest, are noted for their electron-deficient systems, high oxidative stability, and rigid planar structures. These characteristics facilitate efficient intermolecular π–π overlap, making them promising building blocks in the synthesis of semiconductors for plastic electronics (Bevk et al., 2013).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including nitration, reductive metabolism, and deacetylation, demonstrating a range of reactivities that could be exploited in synthetic chemistry and materials science. For instance, the reductive metabolism of similar nitrofurylthiazole compounds to 1-(4-thiazolyl)-3-cyano-1-propanone has been reported, indicating potential pathways for chemical transformations (Swaminathan & Bryan, 1983).
Physical Properties Analysis
Physical properties such as optical bandgap, HOMO energy levels, and photovoltaic performance parameters have been characterized for polymers incorporating the di(2-furyl)thiazolo[5,4-d]thiazole structure, providing insights into the material's suitability for optoelectronic applications (Hu et al., 2013).
Chemical Properties Analysis
The chemical properties of the compound, particularly its role in the synthesis of conjugated polymers, highlight its potential utility in the creation of materials with desirable electronic properties. The synthesis processes often involve catalytic reactions and can lead to materials with specific optical and electronic characteristics, useful in the development of advanced technologies (Bevk et al., 2013).
Scientific Research Applications
Photovoltaic Applications
2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole (referred to as DFTT in studies) has been investigated for its utility in the field of photovoltaics. A study by Hu et al. (2013) synthesized new conjugated polymers based on DFTT and benzo[1,2-b:4,5-b′]dithiophene units, applied as donors in bulk hetero-junction polymer solar cells. These polymers, PBDTODFTT and PBDTTDFTT, demonstrated optical bandgaps of 2.00 eV and 1.98 eV, respectively, and achieved a power conversion efficiency of 3.06% under specific illumination conditions (Hu et al., 2013).
Synthetic Methodologies
Research has also focused on the synthesis and chemical modification of compounds based on the 2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole structure. Saldabol et al. (2002) detailed the bromination and thiocyanation of 2-amino- and 2-acetylamino-4-(2-furyl)thiazoles, demonstrating the reactivity of these compounds and their potential for further chemical modification (Saldabol et al., 2002).
Biomedical Research
In the biomedical field, derivatives of 2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole have been synthesized and evaluated for various biological activities. Foroumadi et al. (2005) reported on the synthesis and in vitro leishmanicidal activity of 2-(5-nitro-2-furyl) and 2-(5-nitro-2-thienyl)-5-substituted-1,3,4-thiadiazoles, with some compounds showing activity superior to the reference drug sodium stibogluconate (Foroumadi et al., 2005).
Mechanism of Action
Optical and electrical tests show that CTF-NWU-1 has a narrower energy band and a more efficient electron–hole separation and transfer capability compared to CTF-NWU-2 . Impressively, the photocatalytic hydrogen production reaction rate of CTF-NWU-1 was as high as 17,600 μmol h−1 g−1, while the hydrogen production rate of CTF-NWU-2 was only 4100 μmol h−1 g−1 .
Future Directions
Given the cost-effectiveness, ease of synthesis, and now a structure–photophysics correlation, there is a compelling case for the adoption of thiazolo[5,4-d]thiazole-based materials in solid-state photonic and fluorescence-based optical devices . The high potential of these molecules was widely recognized, notably in the field of organic photovoltaics .
properties
IUPAC Name |
2,5-bis(furan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2S2/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAXPGDMECORKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(furan-2-YL)-[1,3]thiazolo[5,4-D][1,3]thiazole | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)
![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)
![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)

![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)
![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)
![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)
![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)